

A Technical Guide to 9(R)-PAHSA: A Novel Endogenous Lipid Mediator

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Compound of Interest		
Compound Name:	9(R)-Pahsa	
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Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among them, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have garnered substantial interest for their anti-inflammatory and anti-diabetic properties.[1] This guide focuses on the specific stereoisomer 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), the predominant and most studied isomer in mammals.[2][3]

Levels of PAHSAs are notably reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate positively with insulin sensitivity.[4][5] Exogenous administration of 9-PAHSA has demonstrated beneficial effects across multiple preclinical models, including improved glucose homeostasis, reduced inflammation, and protection against cardiovascular and hepatic complications.[4][6][7] This document provides an in-depth overview of the chemistry, biological activity, mechanisms of action, and key experimental methodologies related to **9(R)-PAHSA**, serving as a comprehensive resource for researchers in lipid biology and drug development.

Chemical Structure and Discovery

9-PAHSA is a FAHFA resulting from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of 9-hydroxyoctadecanoic acid (9-hydroxystearic acid).[8] It belongs to a class of lipids first identified in the adipose tissue of glucose-tolerant transgenic mice (AG4OX) that overexpress the GLUT4 glucose transporter.[6] While multiple PAHSA regioisomers exist, the 9-PAHSA isomer is the most abundant in the subcutaneous adipose



tissue and serum of both mice and humans.[3] Further investigation revealed that the 9(R) stereoisomer is the predominant form that accumulates in adipose tissues.[2]

Chemical Formula: C34H66O4[2]

Molecular Weight: 538.9 g/mol [8]

CAS Number (9(R)-PAHSA): 2097130-84-0[2]

Mechanism of Action and Signaling Pathways

9-PAHSA exerts its pleiotropic effects through multiple signaling pathways. Its actions are primarily mediated by cell surface receptors and modulation of intracellular signaling cascades involved in metabolism and inflammation.

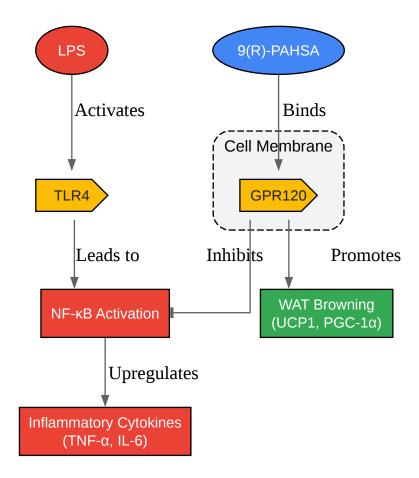
G Protein-Coupled Receptor 120 (GPR120) Activation

9-PAHSA is a ligand for GPR120, a receptor for long-chain fatty acids known for its role in mediating anti-inflammatory and insulin-sensitizing effects.[9][10] Activation of GPR120 by 9-PAHSA has been shown to:

- Inhibit the LPS/NF-κB Inflammatory Pathway: In adipocytes, 9-PAHSA treatment abolishes lipopolysaccharide (LPS)-induced activation of NF-κB and the subsequent secretion of inflammatory cytokines. This effect is attenuated when GPR120 is silenced.[9][10]
- Promote Browning of White Adipose Tissue (WAT): GPR120 activation by 9-PAHSA induces
 the expression of brown fat-specific genes in white adipocytes, suggesting a role in
 increasing energy expenditure.[9][10]

While GPR120 is a key target, some studies have reported only weak agonism, with one study noting an IC₅₀ of 19 μ M, suggesting other mechanisms are also at play.[11]





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GPR120-mediated signaling of 9(R)-PAHSA.

Antagonism of Chemokine Receptors

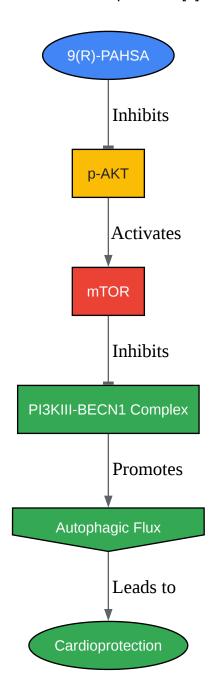
Recent studies have revealed that 9-PAHSA can act as an antagonist for a specific subset of G protein-coupled chemokine receptors, including CCR7, CXCR4, and CXCR5.[11][12] This antagonism, with IC $_{50}$ values in the micromolar range, may contribute to its immunomodulatory effects by interfering with immune cell trafficking.[11][12] For instance, at a concentration of 10 μ M, 9-PAHSA significantly reduced the migration of human CD4+ T-cells induced by the chemokine CCL19.[11]

Modulation of Autophagy in Cardiomyocytes

In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to provide cardioprotective effects by promoting autophagic flux.[4] It achieves this by modulating the p-AKT/mTOR signaling pathway, a central regulator of cell growth and autophagy.[4] Treatment



with 9-PAHSA in db/db mice led to an increase in the cardiac levels of key autophagy proteins BECN1 and PI3KIII, and a reduction in mTOR expression.[4]



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9(R)-PAHSA-mediated induction of autophagy.

Key Biological Activities & Quantitative Data



9(R)-PAHSA exhibits a range of beneficial biological activities, supported by both in vitro and in vivo data.

Anti-Diabetic and Metabolic Effects

Chronic administration of 9-PAHSA improves glucose tolerance and enhances both systemic and hepatic insulin sensitivity.[13] It enhances the ability of insulin to suppress endogenous glucose production and increases glucose uptake in skeletal muscle and cardiac tissues.[13] [14]

Anti-Inflammatory Effects

9-PAHSA demonstrates clear anti-inflammatory properties by reducing adipose tissue inflammation in obese mice and attenuating LPS-induced cytokine production from immune cells.[4][11]

Hepatoprotective and Cardioprotective Effects

Studies have shown that 9-PAHSA can protect against cardiovascular complications in diabetic mice by improving vascular calcification and reducing myocardial hypertrophy.[4][7] Furthermore, it prevents mitochondrial dysfunction and increases the viability of steatotic (fatty) hepatocytes, suggesting a therapeutic role in nonalcoholic fatty liver disease (NAFLD).[15][16]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of 9-PAHSA



Assay	Cell Type	Concentration	Observed Effect	Citation
Chemokine Secretion	Human MIMIC® PTE	10 μΜ	2-fold reduction of LPS-induced CXCL10	[11]
Chemokine Secretion	Human MIMIC® PTE	100 μΜ	3.7-fold reduction of LPS-induced CXCL10	[11]
T-Cell Migration	Human CD4+ T- cells	10 μΜ	27% decrease in CCL19-induced migration	[11]
GPR120 Activation	GPR120- expressing cells	19 μM (IC50)	Weak agonism	[11]
Cell Viability	Steatotic Mouse Hepatocytes	10-20 μΜ	Increased viability up to 240%	[15]
Steatosis Prevention	HepG2 cells	10-40 μΜ	Reduced steatosis and increased viability	[15]

Table 2: In Vivo Study Parameters and Outcomes for 9-PAHSA



Animal Model	Dosage & Administration	Duration	Key Outcomes	Citation
db/db Mice	50 mg/kg, oral gavage	4 weeks	Ameliorated vascular calcification and myocardial dysfunction; Promoted cardiac autophagy.	[4]
High-Fat Diet (HFD) Mice	Chronic subcutaneous infusion	13+ days	Improved insulin sensitivity and glucose tolerance; Reduced adipose tissue inflammation.	[11][13]
Aged Chow-fed Mice	Single oral dose	Acute	Improved glucose tolerance; Stimulated GLP- 1 and insulin secretion.	[5]

Note: Some studies have reported a lack of glucoregulatory effects, with authors suggesting that methodological differences, such as the choice of vehicle for administration (e.g., olive oil vs. PEG/Tween), may mask the biological activity of PAHSAs.[5][11][17]

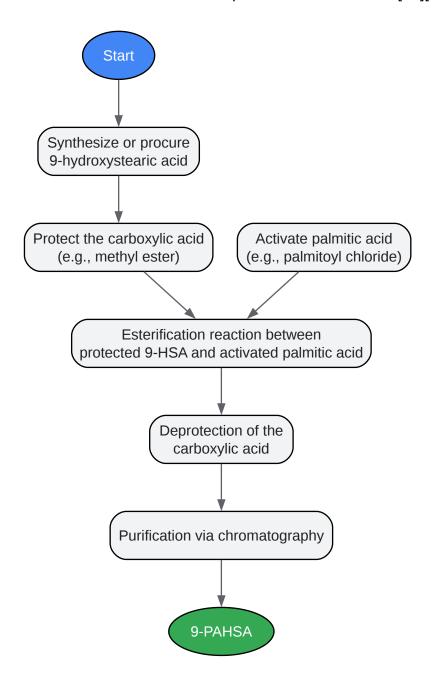
Detailed Experimental Protocols

This section outlines methodologies for key experiments cited in the literature, providing a foundation for study replication and further development.

Synthesis of 9-PAHSA



The synthesis of 9-PAHSA and its analogues typically involves the esterification of a protected 9-hydroxystearic acid derivative with an activated palmitic acid derivative.[18][19]



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General workflow for the chemical synthesis of 9-PAHSA.

Protocol Outline:



- Preparation of 9-hydroxystearic acid: Can be achieved through various organic synthesis routes, often starting from oleic acid or other commercially available precursors.[18]
- Esterification: React 9-hydroxystearic acid with palmitoyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (CH₂Cl₂).[18]
- Purification: The final product is purified using column chromatography to yield pure 9-PAHSA.
- Characterization: Structure and purity are confirmed using techniques like ¹H NMR and mass spectrometry.[4]

Quantification of 9-PAHSA in Biological Samples

Accurate measurement of endogenous and administered 9-PAHSA is critical and is performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [4]

Protocol for Serum/Plasma Extraction:

- Sample Preparation: To a serum sample, add a mixture of phosphate-buffered saline, methanol, and chloroform (1:1:1.5 v/v/v).[4]
- Phase Separation: Vortex and centrifuge the mixture to separate the aqueous and organic layers.
- Extraction: Collect the lower organic phase.
- Purification: Purify the extracted lipids using a Solid Phase Extraction (SPE) column.[4]
- Analysis: The purified extract is dried, reconstituted, and analyzed by HPLC-MS/MS. An internal standard (e.g., ¹³C₄-9-PAHSA or d9-PAHSA) is typically used for accurate quantification.[20][21]

In Vitro Hepatocyte Steatosis and Viability Assay

This assay assesses the ability of 9-PAHSA to protect liver cells from lipotoxicity.[15][16]



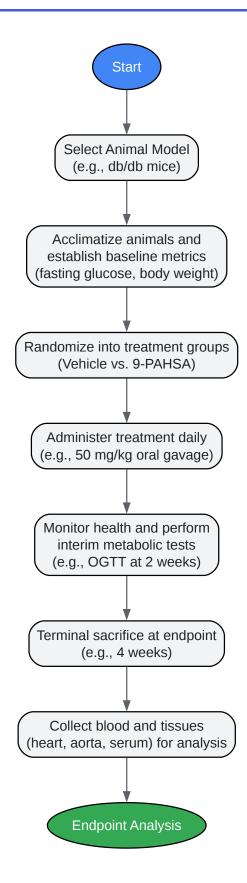
Protocol:

- Cell Culture: Culture primary murine hepatocytes or HepG2 cells in appropriate media.
- Induction of Steatosis: Induce steatosis by incubating cells with oleic acid (e.g., 250 μM or 500 μM) for 24 hours.[15]
- Treatment: Remove the steatosis-inducing medium and replace it with fresh medium containing various concentrations of 9-PAHSA (e.g., 10 μM, 20 μM, 40 μM) or vehicle control (DMSO). 9-PAHSA is typically dissolved in DMSO to create a stock solution.[22]
- Incubation: Incubate cells with 9-PAHSA for a defined period (e.g., 6 hours for therapeutic assessment or 12 hours prior to steatosis for prevention).[22]
- Assessment:
 - Viability: Measure cell viability using standard assays like MTT or PrestoBlue.
 - Steatosis: Quantify lipid accumulation by staining with Oil Red O and measuring absorbance.[16]

In Vivo Diabetic Mouse Model Study

This protocol evaluates the effect of 9-PAHSA on cardiovascular complications in a genetic model of type 2 diabetes.[4]





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Workflow for in vivo studies using diabetic mouse models.



Protocol:

- Animal Model: Use male db/db mice, a model for obesity and type 2 diabetes.
- Treatment Groups: Randomly assign mice to a vehicle control group and a 9-PAHSA treatment group.
- Administration: Administer 9-PAHSA (e.g., 50 mg/kg) or vehicle daily via oral gavage for a period of 4 weeks.[4]
- Metabolic Monitoring:
 - Measure fasting blood glucose at baseline and at regular intervals (e.g., 14 and 28 days).
 [4]
 - Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.[4]
- Endpoint Analysis: At the end of the study, collect blood for serum analysis and tissues (heart, aorta) for histological and molecular analysis (e.g., Western blotting for autophagy markers, staining for calcification).[4]

Conclusion and Future Directions

9(R)-PAHSA is a highly promising bioactive lipid mediator with robust anti-diabetic, anti-inflammatory, and organo-protective effects demonstrated in a variety of preclinical models. Its multifaceted mechanism of action, involving GPR120 activation, chemokine receptor antagonism, and autophagy modulation, makes it an attractive candidate for therapeutic development.

However, discrepancies in reported metabolic effects highlight the need for standardized experimental protocols, particularly concerning vehicle formulation and administration routes.[5] [23] Future research should focus on:

- Receptor Deconvolution: Unambiguously identifying all high-affinity receptors and binding partners.
- Pharmacokinetics and Bioavailability: Optimizing formulations to enhance oral bioavailability and tissue distribution.



- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel analogues to improve potency and selectivity.[19]
- Translational Studies: Advancing the most promising candidates toward clinical evaluation in human metabolic and inflammatory diseases.

This guide provides a solid technical foundation for scientists and researchers aiming to explore the full therapeutic potential of this fascinating endogenous lipid.

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